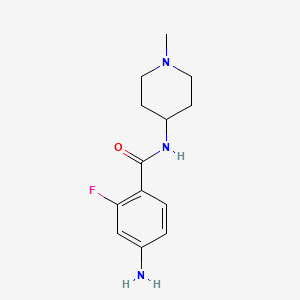

4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide

Descripción general

Descripción

4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound with the molecular formula C₁₃H₁₈FN₃O and a molecular weight of 251.3 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a piperidinyl group attached to a benzamide core. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide typically involves multiple steps. One common synthetic route starts with 2-fluoro-4-nitrotoluene as the raw material. The steps include:

Oxidation: 2-fluoro-4-nitrotoluene is oxidized using potassium permanganate to form the corresponding carboxylic acid.

Chlorination: The carboxylic acid is then chlorinated using thionyl chloride to form the corresponding acid chloride.

Amination: The acid chloride undergoes amination with methylamine to form the corresponding amide.

Reduction: Finally, the nitro group is reduced using palladium on carbon (Pd/C) and hydrogen to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the following chemical formula:

- Molecular Formula : C13H18FN3O

- CAS Number : 957855-54-8

Its structure includes an amino group, a fluorine atom, and a piperidine moiety, which contribute to its biological activity.

Neurological Disorders

One of the most significant applications of 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is in the treatment of neurological disorders. The compound is structurally related to lasmiditan, a drug developed for migraine treatment. Lasmiditan acts as a selective agonist for the 5-HT_1F receptor, which plays a crucial role in migraine pathophysiology. Research indicates that compounds like this compound can be synthesized as intermediates in the production of lasmiditan, enhancing the efficiency of migraine therapies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways. A notable method involves the use of intermediates derived from piperidine and fluorinated benzamides, which can be optimized for yield and purity . Understanding these synthetic routes is critical for scaling up production for pharmaceutical applications.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of compounds related to this compound:

Mecanismo De Acción

The mechanism of action of 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-2-fluoro-N-methylbenzamide: A similar compound with a methyl group instead of the piperidinyl group.

4-Amino-2-chloro-N-(1-methylpiperidin-4-yl)benzamide: A compound with a chlorine atom instead of fluorine.

Uniqueness

4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is unique due to the presence of the fluorine atom and the piperidinyl group, which may confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.

Actividad Biológica

4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is a compound of interest due to its potential biological activity, particularly in the context of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 227.27 g/mol

- IUPAC Name : this compound

This compound features a benzamide core with an amino group and a fluorine atom, along with a piperidine moiety, which contributes to its biological activities.

Antiviral Activity

Recent studies have highlighted the potential of benzamide derivatives, including this compound, as antiviral agents. Specifically, compounds within this class have shown efficacy against viruses such as Ebola and Marburg. For instance, related compounds demonstrated effective inhibition of viral entry with EC values below 10 µM in Vero cells, indicating promising antiviral properties .

Table 1: Antiviral Efficacy of Related Compounds

| Compound | Virus Type | EC (µM) | Comments |

|---|---|---|---|

| CBS1118 | Ebola | <10 | Effective against wild-type strains |

| Compound 32 | Marburg | <10 | Good metabolic stability |

| This compound | TBD | TBD | Further studies needed |

Anticancer Activity

In addition to its antiviral properties, benzamide derivatives have been investigated for their anticancer activities. Compounds similar to this compound have shown promising results in inhibiting histone deacetylases (HDACs), which are crucial for cancer cell proliferation. For example, the compound FNA exhibited an IC value of 1.30 µM against HepG2 cells, suggesting significant antiproliferative activity .

Table 2: Anticancer Efficacy of Related Compounds

| Compound | Target | IC (µM) | Mechanism of Action |

|---|---|---|---|

| FNA | HDAC3 | 0.095 | Inhibition of HDAC activity |

| Compound X | Various | TBD | TBD |

The mechanism by which this compound exerts its biological effects is likely multifactorial. Its structural characteristics allow it to interact with specific viral proteins and cellular targets involved in disease progression. For example, the piperidine moiety may enhance cell permeability and target specificity.

Case Study 1: Antiviral Screening

In a study focused on screening small molecule inhibitors for Ebola virus entry, several benzamide derivatives were evaluated. The study found that specific modifications on the benzamide scaffold significantly enhanced potency against viral entry mechanisms .

Case Study 2: Anticancer Potential

Another investigation assessed the anticancer properties of related compounds in various cancer cell lines. The results indicated that certain derivatives could induce apoptosis and inhibit cell cycle progression effectively, showcasing their potential as therapeutic agents in oncology .

Propiedades

IUPAC Name |

4-amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O/c1-17-6-4-10(5-7-17)16-13(18)11-3-2-9(15)8-12(11)14/h2-3,8,10H,4-7,15H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSADJVRSVIMTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.